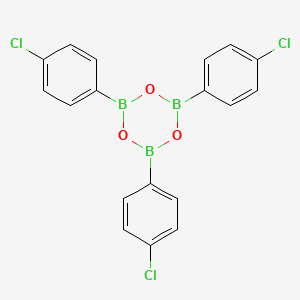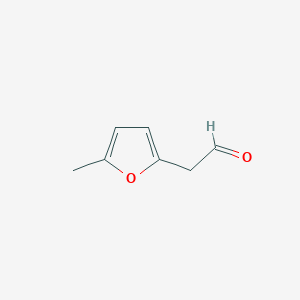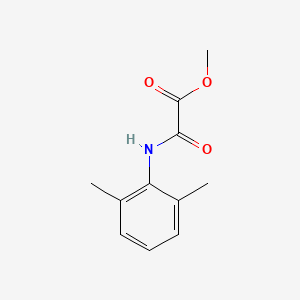
6-(4-Oxooxazolidin-3-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Oxooxazolidin-3-yl)hexanoic acid is a chemical compound with a unique structure that includes an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid typically involves the formation of the oxazolidinone ring followed by the attachment of the hexanoic acid chain. One common method includes the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring, followed by subsequent reactions to introduce the hexanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
6-(4-Oxooxazolidin-3-yl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazolidinone ring or the hexanoic acid chain.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
6-(4-Oxooxazolidin-3-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of 6-(4-Oxooxazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially modulating their activity. The hexanoic acid chain may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
4-(4-Oxo-oxazolidin-3-yl)-butyric acid: This compound has a shorter carbon chain compared to 6-(4-Oxooxazolidin-3-yl)hexanoic acid, which may affect its chemical and biological properties.
(4-Oxo-oxazolidin-3-yl)-acetic acid: This compound has an even shorter chain and different reactivity due to the presence of the acetic acid moiety.
Uniqueness
This compound is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and potential applications. The presence of the oxazolidinone ring also contributes to its distinct chemical behavior and interactions with biological targets.
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-(4-oxo-1,3-oxazolidin-3-yl)hexanoic acid |
InChI |
InChI=1S/C9H15NO4/c11-8-6-14-7-10(8)5-3-1-2-4-9(12)13/h1-7H2,(H,12,13) |
InChIキー |
SBOQMNDPKRWADC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CO1)CCCCCC(=O)O |
正規SMILES |
C1C(=O)N(CO1)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[3-(trifluoromethyl)benzene]](/img/structure/B1639013.png)


![5-(4-[3-Chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate](/img/structure/B1639018.png)
![methyl (2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1639022.png)
![2(3H)-Thiazolone, 3,4-diMethyl-5-[2-[[4-(1-piperazinyl)phenyl]aMino]-4-pyriMidinyl]-](/img/structure/B1639025.png)








